![molecular formula C17H21ClN2 B4949166 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine](/img/structure/B4949166.png)
7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It belongs to the class of quinoline-based compounds and has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is not well understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may be responsible for its potential therapeutic effects on various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to affect the dopamine system in the brain, which may be responsible for its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine in lab experiments include its potential therapeutic effects on various diseases and its availability. However, the limitations include the lack of understanding of its mechanism of action and its potential side effects.
Zukünftige Richtungen
The future directions of research on 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine include understanding its mechanism of action, studying its potential therapeutic effects on various diseases, and developing more potent and selective analogs of the compound. Additionally, more studies are needed to understand the potential side effects of the compound and its safety profile.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. The compound has been studied for its pharmacological properties and potential therapeutic effects on various diseases. However, more research is needed to understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine involves the reaction of 7-chloro-4-methylquinoline with cyclopropylmethylamine and propylamine in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propyl-2-quinolinamine is vast and includes various fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its potential therapeutic effects on various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its analgesic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
7-chloro-N-(cyclopropylmethyl)-4-methyl-N-propylquinolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2/c1-3-8-20(11-13-4-5-13)17-9-12(2)15-7-6-14(18)10-16(15)19-17/h6-7,9-10,13H,3-5,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAXGZFFPVGRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.